![molecular formula C20H15N3O3 B2444823 2-(1H-indol-3-yl)-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)acetamide CAS No. 946209-91-2](/img/structure/B2444823.png)
2-(1H-indol-3-yl)-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
- Indole derivatives have attracted attention due to their potential as anticancer agents. Researchers have explored the cytotoxic effects of compounds containing indole scaffolds, including the one .
- Some indole-based compounds exhibit inhibitory effects on tubulin polymerization, a process critical for cell division. By disrupting microtubule assembly, these compounds may hinder cancer cell proliferation .
- The oxazolyl group in the compound may contribute to its antioxidant properties. Evaluating its ability to scavenge free radicals and protect against oxidative stress could be relevant .
- Computational approaches, such as molecular docking, can predict how this compound interacts with specific proteins. For instance, investigating its binding affinity to proteins involved in cell signaling or stress response pathways could reveal potential therapeutic targets .
- Given the importance of indoles, exploring novel synthetic routes for their preparation is crucial. Investigating efficient methods to synthesize this compound could contribute to its availability for further research .
Anticancer Properties
Tubulin Polymerization Inhibition
Antioxidant Activity
Molecular Docking Studies
Synthetic Methodology
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Some studies suggest that similar compounds may inhibit the polymerization of tubulin , a protein that forms microtubules, which are a component of the cell’s cytoskeleton. This inhibition can lead to cell apoptosis, or programmed cell death .
Biochemical Pathways
It is known that indole derivatives can affect various biological pathways due to their vital properties . For instance, some indole derivatives have been found to inhibit tubulin polymerization , which can affect cell division and growth.
Result of Action
Similar compounds have been found to induce cell apoptosis in a dose-dependent manner and arrest cells in the g2/m phase . This suggests that this compound may have potential antiproliferative activities, inhibiting the growth of cells.
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-19(16-12-21-17-9-5-4-8-15(16)17)20(25)22-11-14-10-18(26-23-14)13-6-2-1-3-7-13/h1-10,12,21H,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXZILJMRJXAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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